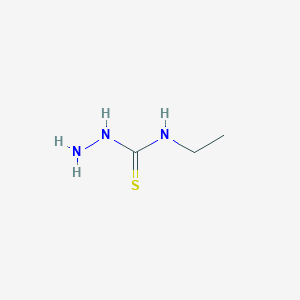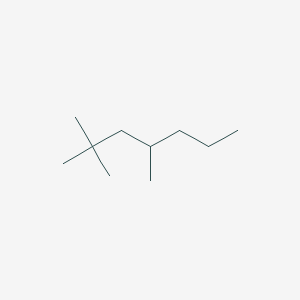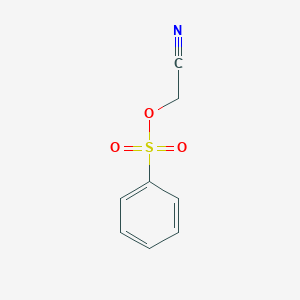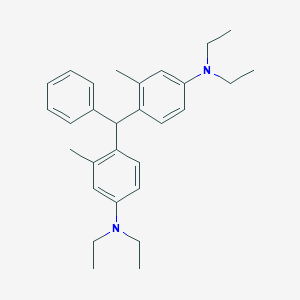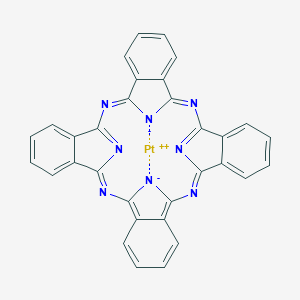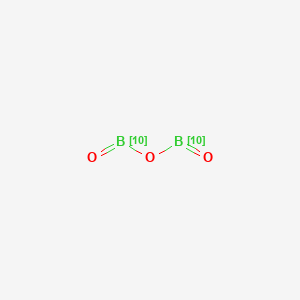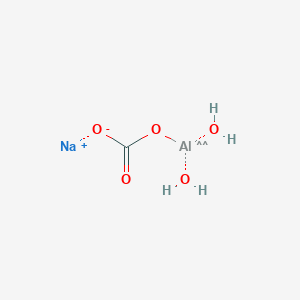
Dihydroxyaluminum sodium carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El carbonato de sodio dihidroxialuminio es un carbonato básico de aluminio y sodio. Se utiliza comúnmente como antiácido para neutralizar el ácido estomacal y aliviar la acidez estomacal. Este compuesto existe como un polvo amorfo o un cristal mal formado y es un componente de varios productos antiácidos comerciales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El carbonato de sodio dihidroxialuminio se prepara típicamente haciendo reaccionar una sal de aluminio iónica con un exceso estequiométrico de carbonato de sodio en un medio acuoso. La reacción se lleva a cabo en presencia de hidróxido de sodio, manteniendo un pH entre 7.2 y 10.5 . La reacción general se puede representar como: [ \text{Al}^{3+} + \text{Na}2\text{CO}_3 + \text{NaOH} \rightarrow \text{NaAl(OH)}_2\text{CO}_3 ]
Métodos de producción industrial: En entornos industriales, la preparación implica disolver sulfato de aluminio básico en una solución de carbonato de sodio o carbonato de potasio. La solución se somete luego a una evaporación lenta para producir carbonato de sodio de hidróxido de aluminio {_svg_3}.
Análisis De Reacciones Químicas
Tipos de reacciones: El carbonato de sodio dihidroxialuminio principalmente experimenta reacciones de neutralización. Cuando reacciona con ácido clorhídrico, forma cloruro de aluminio, cloruro de sodio, dióxido de carbono y agua: [ \text{NaAl(OH)}2\text{CO}_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + \text{NaCl} + \text{CO}_2 + 3\text{H}_2\text{O} ]
Reactivos y condiciones comunes:
Ácido clorhídrico: Utilizado en reacciones de neutralización.
Ácido sulfúrico: Utilizado en métodos de titulación para determinar la pureza del compuesto.
Principales productos formados:
- Cloruro de aluminio (AlCl3)
- Cloruro de sodio (NaCl)
- Dióxido de carbono (CO2)
- Agua (H2O)
Aplicaciones Científicas De Investigación
El carbonato de sodio dihidroxialuminio tiene varias aplicaciones en la investigación científica y la industria:
- Química: Utilizado como reactivo en química analítica para reacciones de titulación y neutralización {_svg_4}.
- Biología: Estudiado por sus posibles efectos en los sistemas biológicos, particularmente en la neutralización del ácido estomacal.
- Medicina: Ampliamente utilizado como antiácido para tratar la acidez estomacal y la indigestión .
- Industria: Utilizado en la producción de tabletas antiácidas y otras formulaciones farmacéuticas .
Mecanismo De Acción
El carbonato de sodio dihidroxialuminio actúa neutralizando el ácido clorhídrico en las secreciones gástricas. Cuando se ingiere, reacciona con el ácido estomacal para formar cloruro de aluminio, cloruro de sodio, dióxido de carbono y agua. Esta reacción reduce la acidez en el estómago, proporcionando alivio de la acidez estomacal y la indigestión .
Compuestos similares:
- Hidróxido de aluminio: Otro antiácido que neutraliza el ácido estomacal pero no contiene sodio.
- Hidróxido de magnesio: Comúnmente conocido como leche de magnesia, utilizado como antiácido y laxante.
- Carbonato de calcio: Un antiácido ampliamente utilizado que también proporciona suplementación de calcio.
Singularidad: El carbonato de sodio dihidroxialuminio es único debido a su composición dual de aluminio y sodio, lo que proporciona un efecto de neutralización equilibrado sin causar un desequilibrio electrolítico significativo. Su capacidad para formar un polvo amorfo estable lo hace adecuado para varias formulaciones farmacéuticas .
Comparación Con Compuestos Similares
- Aluminum Hydroxide: Another antacid that neutralizes stomach acid but does not contain sodium.
- Magnesium Hydroxide: Commonly known as milk of magnesia, used as an antacid and laxative.
- Calcium Carbonate: A widely used antacid that also provides calcium supplementation.
Uniqueness: Dihydroxyaluminum sodium carbonate is unique due to its dual composition of aluminum and sodium, which provides a balanced neutralization effect without causing significant electrolyte imbalance. Its ability to form a stable amorphous powder makes it suitable for various pharmaceutical formulations .
Propiedades
Número CAS |
12011-77-7 |
|---|---|
Fórmula molecular |
CH4AlNaO5 |
Peso molecular |
146.01 g/mol |
InChI |
InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |
Clave InChI |
HCOGWSKIDQXORT-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])O[Al].O.O.[Na+] |
SMILES isomérico |
C1(=O)O[Al-]O1.O.O.[Na+] |
SMILES canónico |
C(=O)([O-])O[Al].O.O.[Na+] |
| 12011-77-7 16482-55-6 |
|
Sinónimos |
dawsonite dihydroxy sodium aluminum carbonate dihydroxyaluminum sodium carbonate dihydroxyaluminum sodium carbonate potassium salt Kompensan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


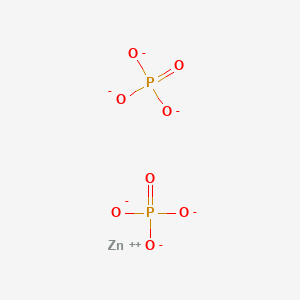
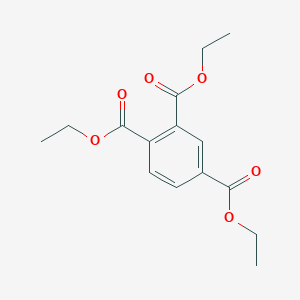
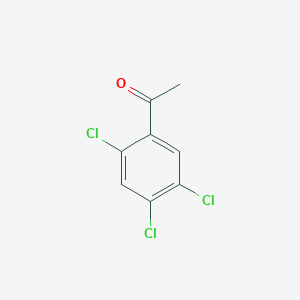
![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)
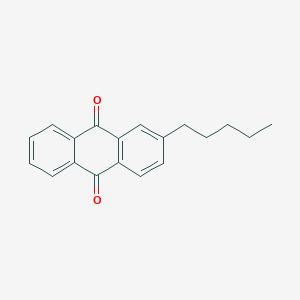
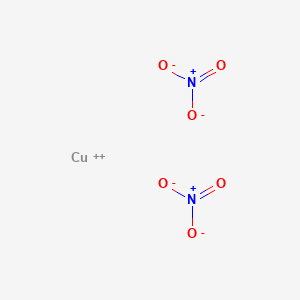
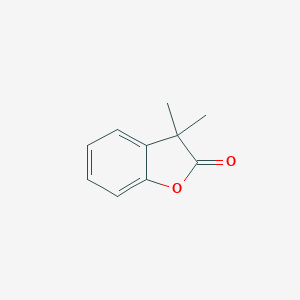
![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)
